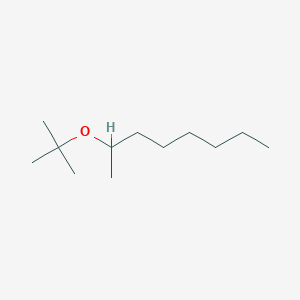
2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with a hydroxymethyl group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated nitriles, followed by hydroxymethylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under varying conditions of temperature and solvent.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile
- 2-(4-Ethyl-1H-pyrazol-1-yl)acetonitrile
- 2-(4-Phenyl-1H-pyrazol-1-yl)acetonitrile
Uniqueness
2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the hydroxymethyl group, which enhances its ability to form hydrogen bonds and increases its solubility in aqueous environments. This makes it a versatile compound for various applications compared to its analogs .
Propriétés
Formule moléculaire |
C6H7N3O |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
2-[4-(hydroxymethyl)pyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C6H7N3O/c7-1-2-9-4-6(5-10)3-8-9/h3-4,10H,2,5H2 |
Clé InChI |
ZQCYUUJVSHFQMI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CC#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


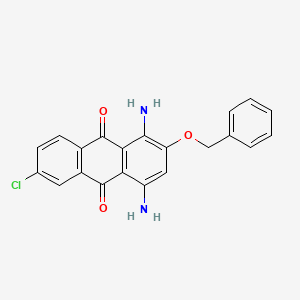

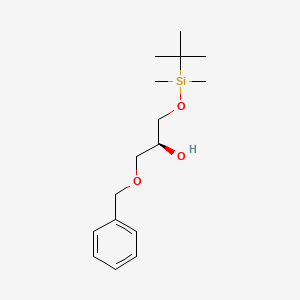
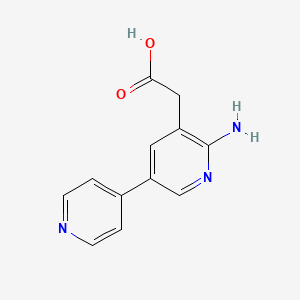
![Benzoicacid,2-[bis(methoxycarbonyl)amino]-5-chloro-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-,methylester](/img/structure/B13134518.png)

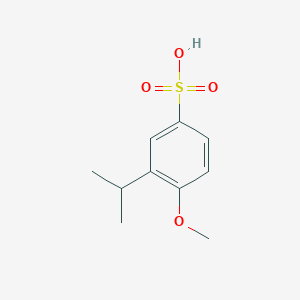
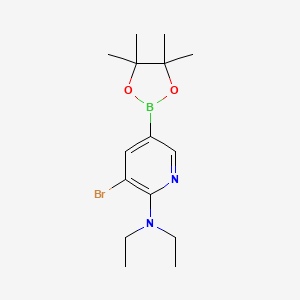
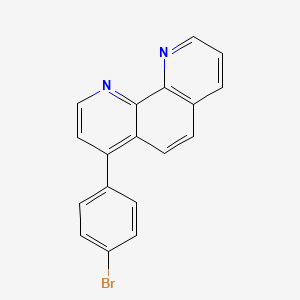
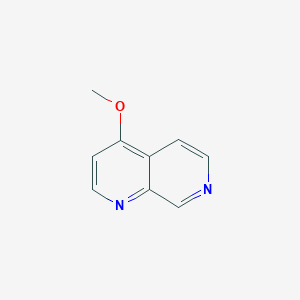
![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
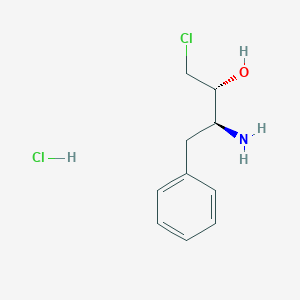
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)
